(4-Bromo-1H-imidazol-2-YL)methanamine
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Overview
Description
(5-bromo-1H-imidazol-2-yl)methanamine is a heterocyclic compound featuring a bromine atom at the 5-position of the imidazole ring and a methanamine group at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-bromoimidazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of (5-bromo-1H-imidazol-2-yl)methanamine may involve large-scale bromination and subsequent amination reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Types of Reactions:
Oxidation: (5-bromo-1H-imidazol-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of imidazole derivatives with reduced functional groups.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
(5-bromo-1H-imidazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (5-bromo-1H-imidazol-2-yl)methanamine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazole: The parent compound, lacking the bromine and methanamine groups.
2-methylimidazole: Similar structure but with a methyl group at the 2-position instead of methanamine.
5-chloro-1H-imidazol-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: (5-bromo-1H-imidazol-2-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the methanamine group provides additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C4H6BrN3 |
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Molecular Weight |
176.01 g/mol |
IUPAC Name |
(5-bromo-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C4H6BrN3/c5-3-2-7-4(1-6)8-3/h2H,1,6H2,(H,7,8) |
InChI Key |
BCIUUUHYPFQFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)CN)Br |
Origin of Product |
United States |
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